科比替尼 (R-对映体)

描述

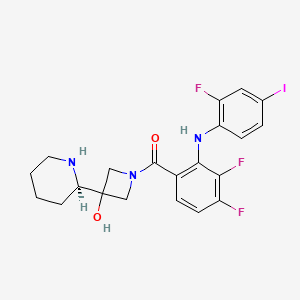

Cobimetinib (R-enantiomer) is the less active R-enantiomer of Cobimetinib . It is a potent and selective MEK inhibitor . Cobimetinib is used in combination with vemurafenib (Zelboraf) alone or with both vemurafenib and atezolizumab (Tecentriq) to treat melanoma .

Synthesis Analysis

The synthesis of Cobimetinib (R-enantiomer) involves a novel route for the production of enantiomerically pure Cobimetinib . The synthesis process includes new intermediates in the synthesis of Cobimetinib and an amorphous Cobimetinib hemifumarate salt comprising a high salt content .Molecular Structure Analysis

The molecular weight of Cobimetinib (R-enantiomer) is 531.31 . Its molecular formula is C21H21F3IN3O2 . The chemical structure of Cobimetinib (R-enantiomer) can be represented by the SMILES notation: FC1=C(F)C=CC(C(N2CC([C@H]3CCCCN3)(O)C2)=O)=C1NC4=CC=C(I)C=C4F .Chemical Reactions Analysis

The production of Cobimetinib involves several chemical reactions. The process includes the separation of enantiomers of Cobimetinib intermediates by derivatisation with chiral auxiliary agents (e.g., to form a Mosher ester) and separation by flash chromatography .Physical And Chemical Properties Analysis

Cobimetinib (R-enantiomer) is a solid, white to off-white substance . It has a molecular weight of 531.31 and a molecular formula of C21H21F3IN3O2 . .科学研究应用

BRAF 突变性黑色素瘤的治疗

科比替尼已获得 FDA 批准与维莫非尼(一种 BRAF 抑制剂)联合使用,用于治疗具有 BRAF 突变的黑色素瘤。 这种联合疗法靶向 Ras/Raf 信号通路,该通路在黑色素瘤的发展中至关重要 .

用于组织细胞肿瘤的单药疗法

一项 II 期试验表明,科比替尼可作为单药疗法用于治疗患有组织细胞肿瘤 (HN) 的成人。 该试验的结果导致 FDA 于 2022 年 10 月批准了这种应用 .

在各种癌症治疗中的潜力

科比替尼正在开发用于治疗各种癌症,包括恶性黑色素瘤和乳腺癌。 它是一种口服小分子,选择性地抑制 MEK 激酶,阻断参与癌症发展的关键通路信号 .

作用机制

Target of Action

Cobimetinib (R-enantiomer) is the less active R-enantiomer of Cobimetinib . The primary target of Cobimetinib is the mitogen-activated protein kinase kinase 1 (MAP2K1 or MEK1), a central component of the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is frequently over-activated in human tumors .

Mode of Action

Cobimetinib is a potent and selective inhibitor of the mitogen-activated extracellular kinase (MEK) pathway . It reversibly inhibits MEK1 and MEK2, which are upstream regulators of the extracellular signal-related kinase (ERK) pathway . The ERK pathway promotes cellular proliferation .

Biochemical Pathways

The inhibition of MEK1 by Cobimetinib affects the RAS/RAF/MEK/ERK signal transduction pathway . This pathway is involved in cell cycle progression, cell proliferation, cell survival, and cell migration . Inhibition of ERK activity was considerably greater in the tumor than in the brain, in animal models .

Pharmacokinetics

Cobimetinib follows linear pharmacokinetics over a certain dose range . It reaches maximum plasma concentration at a median of 2.4 hours, and has a mean accumulation ratio at steady state of approximately 2.4 . The typical estimates of apparent clearance (CL/F), central volume of distribution (V2/F), and terminal half-life were 322 L/day, 511 L, and 2.2 days, respectively .

Result of Action

The inhibition of the MEK pathway by Cobimetinib leads to reduced tumor growth . In combination with other drugs like vemurafenib, it results in increased apoptosis and reduced tumor growth .

Action Environment

The action, efficacy, and stability of Cobimetinib can be influenced by various environmental factors. It’s important to note that the effectiveness of Cobimetinib can be influenced by factors such as the presence of the BRAF V600 mutation in melanoma patients .

未来方向

Cobimetinib has been granted a Breakthrough Therapy Designation by the US Food and Drug Administration for the treatment of patients with histiocytic neoplasms (HN) who do not harbor the BRAF V600 mutation . This suggests that Cobimetinib could have potential future applications in the treatment of other diseases .

生化分析

Biochemical Properties

Cobimetinib (R-enantiomer) plays a crucial role in inhibiting the MEK1 and MEK2 enzymes, which are part of the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for cell proliferation and survival. By inhibiting MEK1 and MEK2, Cobimetinib (R-enantiomer) prevents the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), leading to reduced cell proliferation and increased apoptosis . The compound interacts with various proteins and enzymes, including BRAF, which is often mutated in melanoma .

Cellular Effects

Cobimetinib (R-enantiomer) has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by blocking the MAPK/ERK signaling pathway . This inhibition leads to decreased gene expression related to cell survival and proliferation . Additionally, Cobimetinib (R-enantiomer) affects cellular metabolism by altering the expression of genes involved in metabolic pathways . It also influences cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of Cobimetinib (R-enantiomer) involves its binding to the MEK1 and MEK2 enzymes, inhibiting their activity . This inhibition prevents the phosphorylation of ERK1/2, which is a critical step in the MAPK/ERK signaling pathway . By blocking this pathway, Cobimetinib (R-enantiomer) reduces cell proliferation and induces apoptosis in cancer cells . The compound’s selectivity for MEK1 and MEK2 ensures that it specifically targets the dysregulated signaling pathways in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cobimetinib (R-enantiomer) have been observed to change over time. The compound is stable under standard laboratory conditions and maintains its inhibitory effects on MEK1 and MEK2 over extended periods . Long-term studies have shown that Cobimetinib (R-enantiomer) can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Prolonged exposure to the compound may result in the development of resistance in some cell lines .

Dosage Effects in Animal Models

In animal models, the effects of Cobimetinib (R-enantiomer) vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, Cobimetinib (R-enantiomer) can lead to adverse effects, including weight loss, gastrointestinal disturbances, and hepatotoxicity . These findings highlight the importance of optimizing dosage to achieve maximum therapeutic benefit while minimizing adverse effects .

Metabolic Pathways

Cobimetinib (R-enantiomer) is metabolized primarily in the liver through oxidation and glucuronidation pathways . The enzymes involved in its metabolism include cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 2B7 (UGT2B7) . These metabolic pathways result in the formation of various metabolites, which are excreted through feces and urine . The compound’s metabolism can be influenced by other drugs that affect the activity of CYP3A4 and UGT2B7 .

Transport and Distribution

Cobimetinib (R-enantiomer) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound binds to plasma proteins, which facilitates its distribution throughout the body . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The transport and distribution of Cobimetinib (R-enantiomer) can be affected by factors such as drug interactions and genetic variations in transport proteins .

Subcellular Localization

The subcellular localization of Cobimetinib (R-enantiomer) is primarily in the cytoplasm, where it exerts its inhibitory effects on MEK1 and MEK2 . The compound does not require specific targeting signals or post-translational modifications for its localization . Its activity is dependent on its ability to reach and bind to its target enzymes within the cytoplasm . The subcellular localization of Cobimetinib (R-enantiomer) ensures that it effectively inhibits the MAPK/ERK signaling pathway in cancer cells .

属性

IUPAC Name |

[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMCAPRUBJMWDF-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585319 | |

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934660-94-3 | |

| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl]{3-hydroxy-3-[(2R)-piperidin-2-yl]azetidin-1-yl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

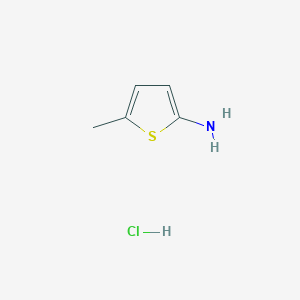

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine](/img/structure/B1355546.png)

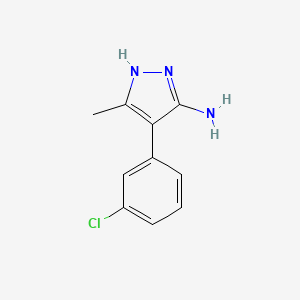

![2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-8-ol](/img/structure/B1355566.png)